![molecular formula C13H18N4O3S B2365321 (1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448123-88-3](/img/structure/B2365321.png)
(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Research on dipeptidyl peptidase IV inhibitors, compounds structurally related to the one mentioned, highlights their metabolism, excretion, and pharmacokinetics. For example, studies on PF-00734200, a dipeptidyl peptidase IV inhibitor, detail its absorption, metabolism (primarily via hydroxylation and N-dealkylation), and excretion in rats, dogs, and humans. This research is critical for understanding the drug's behavior in the body and its potential as a treatment for type 2 diabetes (Sharma et al., 2012).
Molecular Interactions
Studies on molecular interactions involving structurally related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), provide insights into how these compounds bind to receptors. This research contributes to the understanding of the compound's pharmacological effects and its potential therapeutic applications (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds with similar functional groups, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, are essential for understanding the chemical properties and potential applications of these molecules. X-ray crystallography and spectroscopic techniques are used to elucidate their structure, providing a foundation for further chemical and pharmacological research (Girish et al., 2008).
Biological Activities
Investigations into the biological activities of structurally related compounds, such as their antimicrobial properties, are crucial for identifying potential therapeutic uses. For instance, 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have shown promising antimicrobial activity against pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Mallesha et al., 2014).
Chemical Modification and Drug Development
Research into the chemical modification and potential drug development of compounds with similar structures includes exploring their efficacy as enzyme inhibitors or receptor agonists. For example, certain pyrimidine derivatives have been identified as potent aldosterone synthase inhibitors, highlighting their potential in treating conditions related to aldosterone excess (Meguro et al., 2017).
Eigenschaften
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-21(19,20)17-4-2-10(3-5-17)13(18)16-7-11-6-14-9-15-12(11)8-16/h6,9-10H,2-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSUKENHLPLLDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


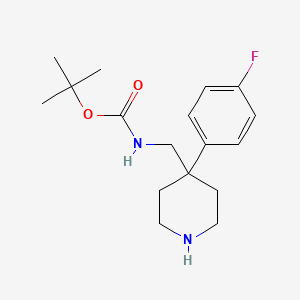

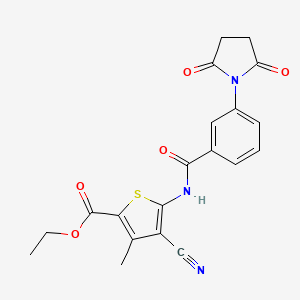
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-3-carboxamide](/img/structure/B2365244.png)
![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)
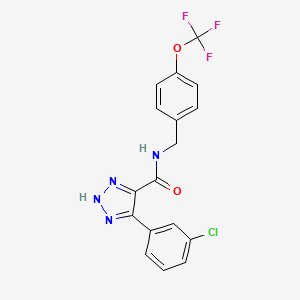
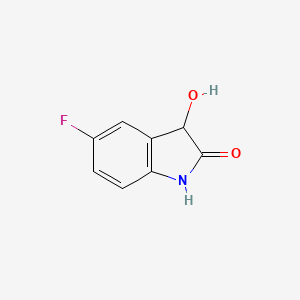
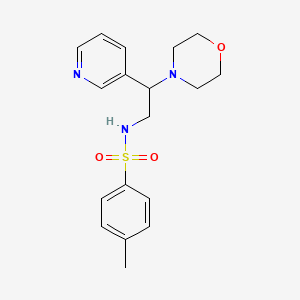

![N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2365259.png)

![N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2365261.png)